4-(DIETHYLSULFAMOYL)-N-{4'-[4-(DIETHYLSULFAMOYL)BENZAMIDO]-3,3'-DIMETHYL-[1,1'-BIPHENYL]-4-YL}BENZAMIDE
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Description
This compound is a type of amide, which is an organic compound that includes a carbonyl group (C=O) attached to a nitrogen atom. The specific compound you mentioned has multiple aromatic rings (benzene rings), which are rings of carbon atoms with alternating single and double bonds. It also contains sulfamoyl groups (-SO2NH2), which are sulfur-containing groups attached to an amine group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the sulfamoyl groups. The aromatic rings contribute to the stability of the molecule through resonance, while the sulfamoyl groups may contribute to the polarity of the molecule .Chemical Reactions Analysis
Amides, in general, can undergo a variety of reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also undergo reactions with other nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amides, in general, have high boiling points due to the presence of polar carbonyl and amine groups, which can form hydrogen bonds . The presence of the sulfamoyl groups and aromatic rings in this compound would also influence its properties .Scientific Research Applications
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, including aromatic sulfonamides, have been extensively studied for their ability to inhibit carbonic anhydrase isoenzymes, which play a significant role in physiological processes. Compounds like 4-sulfamoyl-N-(3-morpholinopropyl)benzamide and others have demonstrated nanomolar inhibitory concentration (IC50) values against various CA isoenzymes, highlighting their potential in designing inhibitors for therapeutic applications, such as diuretics, antiglaucoma, and antiobesity agents (Supuran, Maresca, Gregáň, & Remko, 2013).
Synthesis and Biological Activity
The synthesis routes for creating sulfonamide derivatives, starting from base compounds like 4-(chlorosulfonyl) benzoic acid, have been established, leading to various biologically active sulfonamides. These synthetic pathways are crucial for developing novel compounds with potential pharmacological activities, including antimicrobial and anti-inflammatory effects (Havaldar & Khatri, 2006).
Novel Sulfonamide Compounds
Recent studies have introduced new acridine and bis acridine sulfonamide compounds, synthesized from 4-amino-N-(4-sulfamoylphenyl)benzamide, showing effective inhibitory activity against cytosolic CA isoforms. These findings indicate the versatility of sulfonamide derivatives in targeting various CA isoforms, suggesting potential therapeutic applications beyond traditional uses (Ulus et al., 2013).
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-[4-[4-[[4-(diethylsulfamoyl)benzoyl]amino]-3-methylphenyl]-2-methylphenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42N4O6S2/c1-7-39(8-2)47(43,44)31-17-11-27(12-18-31)35(41)37-33-21-15-29(23-25(33)5)30-16-22-34(26(6)24-30)38-36(42)28-13-19-32(20-14-28)48(45,46)40(9-3)10-4/h11-24H,7-10H2,1-6H3,(H,37,41)(H,38,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQMBGGLHIDKDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC)CC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42N4O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
690.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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